molecular formula C12H12O2 B13055173 3-Phenylcyclopent-1-ene-1-carboxylic acid

3-Phenylcyclopent-1-ene-1-carboxylic acid

Cat. No.: B13055173
M. Wt: 188.22 g/mol
InChI Key: QSTUPUZBMNCQRT-UHFFFAOYSA-N
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Description

3-Phenylcyclopent-1-ene-1-carboxylic acid is an organic compound with the molecular formula C12H12O2 It features a cyclopentene ring substituted with a phenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylcyclopent-1-ene-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a phenyl-substituted cyclopentene derivative, followed by the introduction of the carboxylic acid group. The reaction conditions typically involve the use of strong acids or bases to facilitate the cyclization and subsequent functionalization steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Phenylcyclopent-1-ene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

    Substitution: The phenyl group or the carboxylic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts or esters, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

Chemical Synthesis and Reactions

Building Block in Organic Chemistry
3-Phenylcyclopent-1-ene-1-carboxylic acid serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various reactions, such as:

  • Oxidation : The carboxylic acid group can be oxidized to produce derivatives like esters or carboxylate salts.
  • Reduction : The compound can be reduced using agents like lithium aluminum hydride to yield alcohols.
  • Substitution Reactions : The phenyl or carboxylic acid groups can be substituted with other functional groups, enhancing the compound's reactivity and utility in synthesis.

Table 1: Common Reactions Involving this compound

Reaction TypeReagents UsedProducts Generated
OxidationPotassium permanganate, CrO3Esters, carboxylate salts
ReductionLithium aluminum hydrideAlcohols
SubstitutionHalogens, nucleophilesVarious substituted derivatives

Biological Applications

Potential Biological Activity
Research has indicated that this compound may exhibit biological activity. Studies are ongoing to evaluate its interactions with biomolecules and potential therapeutic effects. For instance, compounds structurally related to this acid have been investigated for their anti-inflammatory and antimicrobial properties.

Case Study: Insecticidal Properties
A study assessed the larvicidal activity of various compounds against Aedes aegypti, the mosquito responsible for transmitting diseases like dengue fever. While specific results for this compound were not highlighted, its structural analogs demonstrated significant insecticidal properties, suggesting a potential pathway for further investigation into this compound's efficacy as an insecticide.

Medical Applications

Pharmaceutical Intermediate
The compound is being explored as a pharmaceutical intermediate due to its unique structure that may interact favorably with biological targets. Research is focused on its potential use in drug development, particularly in creating novel therapeutic agents.

Industrial Applications

Specialty Chemicals Production
In industrial settings, this compound can be utilized in the production of specialty chemicals and polymers. Its role as a precursor in synthesizing various chemical products highlights its importance in industrial chemistry.

Mechanism of Action

The mechanism of action of 3-Phenylcyclopent-1-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, while the phenyl group can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and its effects on biological systems.

Comparison with Similar Compounds

Similar Compounds

    Cyclopent-1-ene-1-carboxylic acid: Lacks the phenyl group, resulting in different chemical properties and reactivity.

    Phenylacetic acid: Contains a phenyl group attached to an acetic acid moiety, differing in the ring structure.

    Cyclopentanecarboxylic acid: Similar ring structure but lacks the double bond and phenyl group.

Uniqueness

3-Phenylcyclopent-1-ene-1-carboxylic acid is unique due to the presence of both a phenyl group and a cyclopentene ring, which confer distinct chemical and physical properties

Biological Activity

3-Phenylcyclopent-1-ene-1-carboxylic acid (C12H12O2) is an organic compound characterized by its cyclopentene ring, which is substituted with a phenyl group and a carboxylic acid group. Its molecular weight is 188.22 g/mol, and it has potential applications in various fields, including medicinal chemistry and biological research.

Chemical Structure

PropertyDescription
Molecular Formula C12H12O2
Molecular Weight 188.22 g/mol
IUPAC Name 3-phenylcyclopentene-1-carboxylic acid
InChI Key QSTUPUZBMNCQRT-UHFFFAOYSA-N
Canonical SMILES C1CC(=CC1C2=CC=CC=C2)C(=O)O

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. The carboxylic acid group is capable of forming hydrogen bonds and engaging in electrostatic interactions, while the phenyl group can participate in π-π stacking interactions with other aromatic molecules. These interactions may influence the compound's reactivity and its effects on cellular processes.

Potential Biological Applications

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity: Compounds containing phenyl groups have been shown to possess antimicrobial properties, which could extend to this compound.
  • Insecticidal Activity: Similar compounds have demonstrated effectiveness against insect vectors such as Aedes aegypti, suggesting potential applications in pest control .

Case Studies and Research Findings

  • Insecticidal Properties:
    • A study evaluated the larvicidal activity of various compounds against Aedes aegypti. While not directly tested, the structural similarities suggest that this compound could exhibit comparable insecticidal effects if studied further .
  • Pharmacological Potential:
    • Research into substituted phenyl alkanoic acids has identified several derivatives as GPR120 agonists, indicating potential applications in metabolic diseases . The structural characteristics of this compound may lend themselves to similar pharmacological investigations.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

CompoundStructure FeaturesNotable Activities
Cyclopent-1-ene-1-carboxylic acidLacks phenyl groupLimited biological activity
Phenylacetic acidContains phenyl but different structureAntimicrobial properties
Cyclopentanecarboxylic acidSimilar ring structure without double bondLess reactivity

Properties

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

3-phenylcyclopentene-1-carboxylic acid

InChI

InChI=1S/C12H12O2/c13-12(14)11-7-6-10(8-11)9-4-2-1-3-5-9/h1-5,8,10H,6-7H2,(H,13,14)

InChI Key

QSTUPUZBMNCQRT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC1C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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